3-Amino-4-fluorobenzonitrile
Overview
Description
3-Amino-4-fluorobenzonitrile, with the chemical formula C7H5FN2 and CAS registry number 859855-53-1, is a compound known for its applications in various chemical processes. This solid compound is characterized by its amino and fluorine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-fluorobenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or amines in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Reduction Products: Amines.
Oxidation Products: Nitro compounds.
Scientific Research Applications
3-Amino-4-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-Amino-3-fluorobenzonitrile
- 3-Amino-4-chlorobenzonitrile
- 3-Amino-4-bromobenzonitrile
Comparison: 3-Amino-4-fluorobenzonitrile is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. Compared to its analogs, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile .
Properties
IUPAC Name |
3-amino-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZMZOMQYFFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570481 | |
Record name | 3-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859855-53-1 | |
Record name | 3-Amino-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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